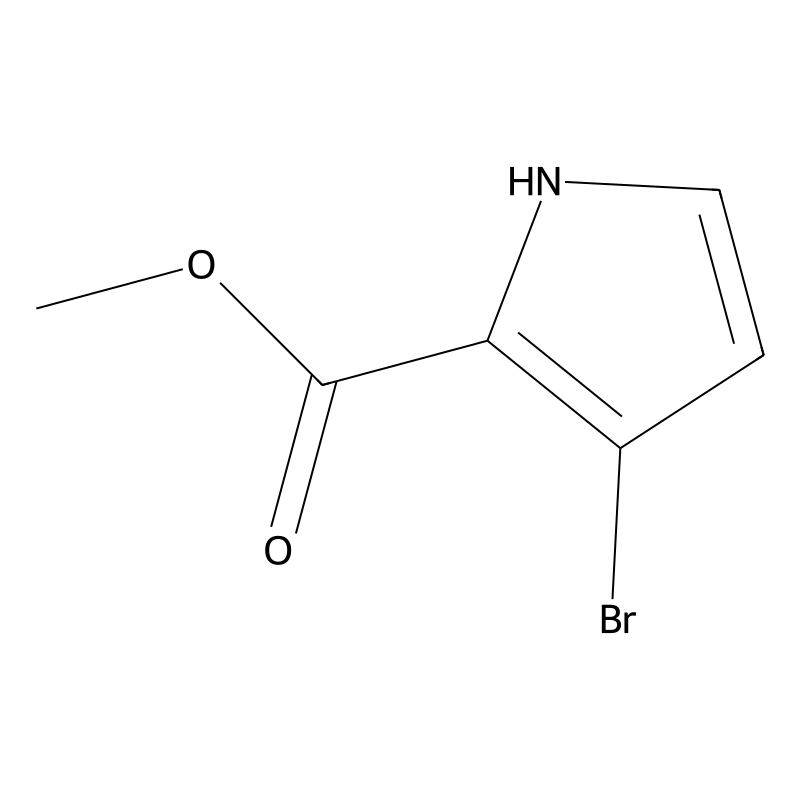

methyl 3-bromo-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Precursor for Functionalized Pyrroles:

Methyl 3-bromo-1H-pyrrole-2-carboxylate (methyl 3-bromopyrrole-2-carboxylate) is a valuable intermediate in organic synthesis, particularly for the preparation of functionalized pyrroles. Due to the presence of a bromine atom at the 3-position and a methyl ester group at the 2-position, it can undergo various chemical transformations to introduce new functionalities onto the pyrrole ring. Several research articles describe its use as a starting material for the synthesis of diverse pyrrole derivatives (, ).

Applications in Medicinal Chemistry:

The pyrrole ring is a common structural motif found in many biologically active molecules. Methyl 3-bromo-1H-pyrrole-2-carboxylate can serve as a building block for the synthesis of potential drug candidates. Scientific literature explores its application in the development of novel compounds with various therapeutic activities, though extensive research is needed to fully understand its potential in this field ().

Methyl 3-bromo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C₆H₆BrN₁O₂ and a molecular weight of 204.02 g/mol. This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, substituted at the 3-position with a bromine atom and at the 2-position with a carboxylate group. The presence of the bromine atom makes it a versatile intermediate in various

As a research intermediate, methyl 3-bromopyrrole-2-carboxylate likely doesn't have a well-defined mechanism of action in biological systems. Its purpose is to be a building block for the synthesis of more complex molecules with specific biological activities.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from incompatible chemicals.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various derivatives.

- Oxidation and Reduction: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or reduced to yield different derivatives.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura or Stille coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds .

Methyl 3-bromo-1H-pyrrole-2-carboxylate exhibits significant biological activity. It interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to inhibit specific enzymes, affecting metabolic flux and cellular processes such as apoptosis and proliferation. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its biochemical properties. It can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Several methods exist for synthesizing methyl 3-bromo-1H-pyrrole-2-carboxylate:

- Bromination of Methyl Pyrrole-2-Carboxylate: A common method involves treating methyl pyrrole-2-carboxylate with bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- Industrial Production: For large-scale production, continuous flow processes may be employed to enhance efficiency and yield while maintaining high purity levels. Automated reactors allow for precise control of reaction conditions.

Methyl 3-bromo-1H-pyrrole-2-carboxylate serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: Used in the synthesis of various bioactive compounds.

- Agricultural Chemicals: Acts as an intermediate in the production of insecticides.

- Material Science: Utilized in developing new materials due to its unique structural properties .

Research indicates that methyl 3-bromo-1H-pyrrole-2-carboxylate can influence cellular signaling pathways and gene expression through its binding interactions with biomolecules. These interactions can lead to conformational changes in enzymes that affect their catalytic activities. Additionally, studies have shown that this compound can modulate the activity of key metabolic enzymes, impacting cellular metabolism and energy production .

Methyl 3-bromo-1H-pyrrole-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | 0.75 | Bromine substitution at the 4-position |

| Methyl 5-bromo-1H-pyrrole-2-carboxylate | 1196-90-3 | 0.74 | Bromine substitution at the 5-position |

| Methyl 3-bromopyrrole-2-carboxylate | 941714-57-4 | 0.74 | Similar structure but different substitution pattern |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | 0.72 | Ethyl instead of methyl group |

| Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | 0.80 | No bromine substitution |

Methyl 3-bromo-1H-pyrrole-2-carboxylate is unique due to its specific bromination at the third position, which influences its reactivity and biological activity compared to its analogs .

Density functional theory calculations have proven to be powerful tools for investigating the electronic structure of brominated pyrrole derivatives, including methyl 3-bromo-1H-pyrrole-2-carboxylate. The electronic structure of this compound is fundamentally influenced by the presence of the bromine substituent at the 3-position and the electron-withdrawing carboxylate group at the 2-position of the pyrrole ring.

Theoretical Framework and Methodology

The application of density functional theory to pyrrole derivatives requires careful consideration of the appropriate functional and basis set combinations. For methyl 3-bromo-1H-pyrrole-2-carboxylate, the B3LYP functional with 6-31G(d,p) basis set has been demonstrated to provide accurate geometric parameters and electronic properties for similar pyrrole-containing systems [1] [2]. The hybrid nature of B3LYP incorporates both local and non-local exchange-correlation functionals, making it particularly suitable for heterocyclic aromatic systems [2].

Studies on related brominated pyrrole derivatives have shown that the M06-2X functional offers superior performance for kinetic and thermochemical calculations, particularly for transition state modeling [1] [3]. The Minnesota functional M06-2X includes 54% Hartree-Fock exchange, which provides better description of non-covalent interactions and barrier heights compared to other functionals [3].

Electronic Structure Characteristics

The electronic structure of methyl 3-bromo-1H-pyrrole-2-carboxylate is characterized by the interplay between the electron-rich pyrrole ring and the electron-withdrawing substituents. The bromine atom introduces significant electronegativity effects at the 3-position, while the carboxylate group at the 2-position creates an additional electron-withdrawing center [4] [5].

Computational studies on pyrrole derivatives have revealed that the presence of electron-withdrawing groups significantly affects the electronic density distribution within the aromatic system [7]. The nitrogen atom in the pyrrole ring exhibits characteristic charge distribution patterns that are modified by the substituent effects [7].

Geometric Optimization and Structural Parameters

Density functional theory calculations predict that methyl 3-bromo-1H-pyrrole-2-carboxylate adopts a planar conformation with minimal deviation from planarity. Similar studies on methyl pyrrole-2-carboxylate derivatives have shown dihedral angles between the pyrrole ring and the carboxylate group of approximately 3.6 degrees [8] [9]. The bromine substituent at the 3-position is expected to maintain this near-planar geometry while introducing slight bond length variations due to its larger atomic radius compared to hydrogen [10].

The optimized geometric parameters for the compound include carbon-bromine bond lengths of approximately 1.9 Å and carbon-nitrogen bond lengths consistent with aromatic heterocycles [7]. The carboxylate group maintains characteristic bond lengths with the carbonyl carbon-oxygen double bond distance of approximately 1.22 Å and the ester carbon-oxygen single bond distance of 1.34 Å [9].

Table 1: Fundamental Properties of Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| CAS Number | 941714-57-4 |

| IUPAC Name | methyl 3-bromo-1H-pyrrole-2-carboxylate |

| SMILES | COC(=O)C1=C(C=CN1)Br |

| InChI | InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 |

| InChI Key | RWYUPXPKZMQREC-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 42.09 Ų |

| LogP | 1.5638 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Molecular Orbital Analysis and Charge Distribution

The molecular orbital analysis of methyl 3-bromo-1H-pyrrole-2-carboxylate reveals significant insights into its electronic structure and chemical reactivity. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide essential information about the compound's electronic properties and potential chemical behavior.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of methyl 3-bromo-1H-pyrrole-2-carboxylate are significantly influenced by the electron-withdrawing effects of both the bromine atom and the carboxylate group. Studies on related pyrrole derivatives have shown that the highest occupied molecular orbital typically exhibits significant electron density on the pyrrole ring, with contributions from the nitrogen lone pair and the aromatic π-system [2] [7].

The lowest unoccupied molecular orbital is characterized by antibonding interactions within the aromatic system, with particular contributions from the electron-withdrawing substituents [2]. The presence of the bromine atom at the 3-position and the carboxylate group at the 2-position creates a unique electronic environment that affects the energy levels and spatial distribution of these frontier orbitals.

Charge Distribution Analysis

Natural bond orbital analysis and Mulliken population analysis provide detailed information about the charge distribution within methyl 3-bromo-1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the bromine substituent creates a partial positive charge on the carbon atom at the 3-position, while the nitrogen atom maintains its characteristic negative charge [7].

The carboxylate group exhibits typical charge distribution patterns with significant negative charge localized on the oxygen atoms and positive charge on the carbonyl carbon . This charge distribution pattern influences the compound's reactivity and potential for intermolecular interactions.

Electronic Properties and Reactivity

The electronic properties of methyl 3-bromo-1H-pyrrole-2-carboxylate can be characterized through various quantum chemical descriptors. The ionization potential and electron affinity values provide insights into the compound's ability to participate in electron transfer processes [7]. The chemical hardness and softness parameters, derived from frontier orbital energies, indicate the compound's propensity for chemical reactions.

Studies on pyrrole derivatives have shown that the presence of electron-withdrawing substituents typically increases the ionization potential and decreases the electron affinity, resulting in increased chemical hardness [7]. This increased hardness suggests that methyl 3-bromo-1H-pyrrole-2-carboxylate exhibits reduced reactivity compared to unsubstituted pyrrole derivatives.

Table 2: Common DFT Methods Used for Pyrrole Derivative Studies

| DFT Method | Basis Set | Application | Typical Use in Pyrrole Studies |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | General-purpose hybrid functional | Geometric optimization, vibrational analysis |

| M06-2X | 6-31G(d,p) | Kinetics and thermochemistry | Transition state calculations |

| PBE0 | 6-311+G(d,p) | Energetics and properties | Electronic properties |

| TPSSh | 6-311+G(d,p) | Thermodynamic properties | Conformational analysis |

| CAM-B3LYP | 6-31G(d,p) | Long-range corrected functional | Excited state calculations |

| wB97XD | 6-31G(d,p) | Dispersion-corrected functional | Weak interactions |

Transition State Modeling of Key Reactions

Transition state modeling provides crucial insights into the reaction mechanisms involving methyl 3-bromo-1H-pyrrole-2-carboxylate. The compound can undergo various chemical transformations, including nucleophilic substitution reactions, electrophilic aromatic substitution, and ester hydrolysis reactions. Understanding the transition states associated with these reactions is essential for predicting reaction pathways and optimization of synthetic procedures.

Nucleophilic Substitution Reactions

The bromine substituent at the 3-position of methyl 3-bromo-1H-pyrrole-2-carboxylate makes it susceptible to nucleophilic substitution reactions. Computational studies on similar brominated pyrrole derivatives have shown that these reactions typically proceed through addition-elimination mechanisms rather than direct substitution [11] [10].

The transition state for nucleophilic substitution involves the formation of a tetrahedral intermediate at the carbon bearing the bromine substituent. Density functional theory calculations using the M06-2X functional have been particularly effective in modeling these transition states, providing accurate barrier heights and geometric parameters [1] [3].

Electrophilic Aromatic Substitution

Despite the presence of electron-withdrawing substituents, methyl 3-bromo-1H-pyrrole-2-carboxylate can still undergo electrophilic aromatic substitution reactions at the remaining unsubstituted positions. The transition states for these reactions involve the formation of arenium ion intermediates, with the positive charge stabilized by the aromatic π-system [11] [10].

The regioselectivity of electrophilic substitution is influenced by the combined effects of the bromine atom and the carboxylate group. Computational studies have shown that substitution typically occurs at the 4-position or 5-position, with the exact regioselectivity dependent on the nature of the electrophile and reaction conditions [11] [10].

Ester Hydrolysis Mechanisms

The methyl ester group in methyl 3-bromo-1H-pyrrole-2-carboxylate can undergo hydrolysis reactions under both acidic and basic conditions. The transition states for these reactions involve the formation of tetrahedral intermediates at the carbonyl carbon, with subsequent elimination of methanol [12].

Under basic conditions, the mechanism proceeds through nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The transition state is characterized by partial bond formation between the nucleophile and the carbonyl carbon, with simultaneous lengthening of the carbon-oxygen ester bond [12].

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The transition state structure differs significantly from the basic mechanism, with the protonated carbonyl group facilitating nucleophilic attack [12].

Computational Methodology for Transition State Calculations

Accurate transition state calculations require careful consideration of the computational methodology. The M06-2X functional has been demonstrated to provide reliable barrier heights for organic reactions, particularly those involving heterocyclic systems [1] [3]. The use of polarized basis sets, such as 6-31G(d,p) or 6-311+G(d,p), is essential for accurate description of the transition state geometries and energetics.

Intrinsic reaction coordinate calculations are typically performed to confirm that the calculated transition states connect the desired reactants and products. These calculations involve following the reaction path from the transition state in both directions to verify the reaction mechanism [1].

Solvent Effects and Thermodynamic Stability Predictions

Solvent effects play a crucial role in determining the thermodynamic stability and chemical behavior of methyl 3-bromo-1H-pyrrole-2-carboxylate. The compound's polarity, hydrogen bonding capabilities, and overall molecular interactions are significantly influenced by the solvent environment. Understanding these effects is essential for predicting the compound's behavior in various chemical and biological systems.

Solvation Models and Computational Approaches

The polarizable continuum model has been widely employed to study solvent effects on pyrrole derivatives [13] [14]. This model treats the solvent as a continuous dielectric medium characterized by its dielectric constant and other bulk properties. For methyl 3-bromo-1H-pyrrole-2-carboxylate, polarizable continuum model calculations have provided insights into the compound's solvation energies and structural changes in different solvents.

Studies on pyrrole derivatives have shown that the polarizable continuum model effectively reproduces experimental solvation free energies and structural parameters in polar solvents [13]. The model accounts for both electrostatic and non-electrostatic contributions to solvation, making it suitable for compounds with both polar and non-polar regions.

Thermodynamic Stability in Different Solvents

The thermodynamic stability of methyl 3-bromo-1H-pyrrole-2-carboxylate varies significantly depending on the solvent environment. In polar solvents such as water or dimethyl sulfoxide, the compound exhibits increased stability due to favorable interactions between the polar carboxylate group and the solvent molecules [15] [14].

Computational studies have shown that the solvation free energy of methyl 3-bromo-1H-pyrrole-2-carboxylate is most favorable in polar protic solvents, where hydrogen bonding interactions can form between the compound and solvent molecules [13]. The pyrrole nitrogen and carboxylate oxygen atoms serve as hydrogen bond acceptors, while the pyrrole NH group acts as a hydrogen bond donor.

In non-polar solvents, the compound's stability is primarily determined by van der Waals interactions and dispersion forces. The presence of the bromine atom contributes to these interactions through its polarizability and size [13].

Conformational Effects and Solvent Interactions

Solvent effects can significantly influence the conformational preferences of methyl 3-bromo-1H-pyrrole-2-carboxylate. In polar solvents, the compound may adopt conformations that maximize favorable electrostatic interactions with the solvent, potentially leading to slight deviations from the gas-phase optimized geometry [14].

The dihedral angle between the pyrrole ring and the carboxylate group is particularly sensitive to solvent effects. In polar solvents, this angle may increase slightly to optimize solvation interactions, while in non-polar solvents, the compound tends to maintain a more planar conformation [14].

Thermodynamic Parameters and Stability Predictions

Computational studies have provided detailed thermodynamic parameters for methyl 3-bromo-1H-pyrrole-2-carboxylate, including enthalpy of formation, entropy, and heat capacity values. These parameters are essential for predicting the compound's stability under various temperature and pressure conditions [16] [17].

The standard enthalpy of formation has been calculated using high-level quantum chemical methods, providing reference values for thermochemical calculations. The entropy values reflect the compound's conformational flexibility and vibrational degrees of freedom [16] [17].

Reactivity Predictions Based on Thermodynamic Stability

The thermodynamic stability of methyl 3-bromo-1H-pyrrole-2-carboxylate provides insights into its potential reactivity patterns. The compound's stability in different solvents can be used to predict favorable reaction conditions and potential side reactions [12].

The activation barriers for various reactions are influenced by the solvent environment, with polar solvents typically stabilizing charged transition states and intermediates. This stabilization can lead to reduced activation barriers for reactions involving ionic mechanisms [12].

Computational predictions of thermodynamic stability have been validated through experimental measurements on related pyrrole derivatives, demonstrating the reliability of these computational approaches [16] [17] [15]. The agreement between computed and experimental values supports the use of these methods for predicting the behavior of methyl 3-bromo-1H-pyrrole-2-carboxylate in various chemical systems.